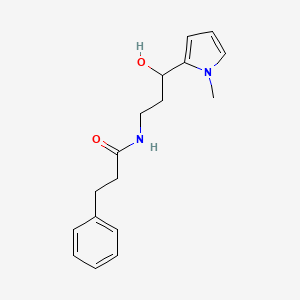

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a hybrid structure incorporating a pyrrole ring, a phenyl group, and a hydroxylated propyl chain. The compound’s core structure features:

- A 3-hydroxypropyl linker, introducing polarity and possible metabolic susceptibility due to the hydroxyl group.

- A 3-phenylpropanamide backbone, providing hydrophobic interactions and structural rigidity.

The hydroxyl group may enhance solubility in polar solvents, while the phenyl and pyrrole groups likely favor membrane permeability. This compound’s pharmacological profile remains unelucidated in the referenced sources, but its design implies possible applications in targeting enzymes or receptors sensitive to aromatic and amide-based ligands .

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-8,13,16,20H,9-12H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVNVVTUDYYLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)CCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Hydroxylation: Introduction of the hydroxy group at the 3-position of the propyl chain can be achieved using hydroxylation reactions, often employing reagents like osmium tetroxide or hydrogen peroxide.

Amidation: The final step involves the formation of the amide bond between the hydroxypropyl-pyrrole intermediate and 3-phenylpropanoic acid, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate under acidic conditions.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Conversion of the amide to an amine.

Substitution: Introduction of nitro or halogen groups on the phenyl ring.

Scientific Research Applications

Research indicates that N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide exhibits significant biological activities which can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation. A study highlighted that certain derivatives of this compound exhibited HDAC inhibitory activity up to 617-fold greater than reference compounds against HDAC1 .

- Receptor Interaction : It may interact with cellular receptors influencing signaling pathways related to cell growth and apoptosis. This interaction could lead to therapeutic effects in cancer treatment.

- Gene Expression Modulation : The compound might modulate the expression of genes associated with inflammation and tumor progression, suggesting potential anticancer properties.

Therapeutic Applications

The compound's unique structural features make it a candidate for developing treatments for various diseases, particularly cancer. Its ability to inhibit HDACs positions it as a potential therapeutic agent in oncology.

Biochemical Research

This compound has been utilized in biochemical studies to explore its interactions with biomolecules. Its complex structure allows researchers to investigate:

- Protein Binding Studies : Understanding how this compound interacts with proteins can provide insights into its mechanism of action and potential side effects.

- Metabolic Stability Studies : The metabolic pathways of this compound can be studied to assess its viability as a drug candidate.

Material Science

The compound's unique properties have led to exploratory research in material science, particularly in the development of advanced materials with specific functionalities:

- Polymer Chemistry : Its incorporation into polymer matrices may enhance the properties of materials used in biomedical applications or drug delivery systems.

Case Study 1: HDAC Inhibition

A study published in the Journal of Medicinal Chemistry examined various derivatives of this compound for their HDAC inhibitory activity. Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced inhibitory effects, making them promising candidates for further development in cancer therapeutics .

Case Study 2: Protein Interaction Analysis

In another investigation, researchers utilized this compound to study its binding affinity with specific proteins involved in cancer pathways. The findings suggested that the compound could effectively disrupt protein-protein interactions critical for tumor growth .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The hydroxy group and amide moiety allow it to form hydrogen bonds and interact with enzymes or receptors. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Contrasts

The compound is compared to three structurally related amides synthesized or documented in recent literature. Key distinctions in substituents, molecular weight, and functional groups are summarized below:

Key Findings

Lipophilicity and Bioavailability: The target compound lacks halogen substituents, resulting in lower lipophilicity compared to the 4-chlorophenoxy derivative (350.8 Da, Cl atom) . This may reduce its membrane permeability but enhance aqueous solubility.

Functional Group Contributions: The methylsulfonamido group in compound 3 introduces strong hydrogen-bond acceptor/donor properties, which could enhance binding affinity to targets like proteases or kinases . The hydroxyl group in the target compound may confer metabolic liability (e.g., glucuronidation) compared to the more stable methylsulfonamido or chlorophenoxy groups .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylpropanamide is a complex organic compound with a unique structural configuration that includes a pyrrole ring and various functional groups. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The structural components include:

- A hydroxy group which may enhance solubility and reactivity.

- A pyrrole ring , known for its role in various biological systems.

- A phenyl group , which can influence the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : This can be achieved through the Paal-Knorr synthesis, which involves cyclization reactions.

- Introduction of the Hydroxy Group : This may occur via nucleophilic substitution reactions.

- Attachment of the Phenyl Group : The phenyl moiety can be introduced through acylation or other coupling reactions.

Biological Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant biological activities, including:

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. For instance, analogs have demonstrated the ability to bind to ribonucleotide reductase (RR), an established target in cancer therapy, leading to reduced cancer cell growth.

Neuropharmacological Effects

The compound's potential interaction with neurotransmitter receptors has been investigated. Some derivatives exhibit binding affinity for dopamine D2 and serotonin 5-HT1A receptors, which are critical in modulating mood and behavior. This suggests possible applications in treating neurological disorders .

Antimicrobial Properties

Research on related compounds has indicated antibacterial and antifungal activities. The presence of functional groups like the hydroxy and phenyl moieties may enhance these effects by facilitating interactions with microbial cell membranes or essential enzymes .

The biological activity of this compound is thought to involve:

Binding to Enzymes : The compound may inhibit or modulate the activity of enzymes involved in metabolic pathways.

Interaction with Receptors : By binding to specific receptors, it can influence signal transduction pathways that regulate various physiological processes.

Gene Expression Modulation : It may affect gene expression related to inflammation, apoptosis, and cell proliferation, contributing to its therapeutic potential.

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

- Antitumor Activity : A study demonstrated that a pyrrole-containing compound inhibited tumor growth in vitro and in vivo by targeting specific cellular pathways involved in proliferation and apoptosis.

- Neuroprotective Effects : Research indicated that derivatives exhibited neuroprotective properties in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.